molecular formula C17H21ClN4O2 B5578508 N-(5-chloro-2-methoxybenzyl)-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide

N-(5-chloro-2-methoxybenzyl)-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide

Cat. No.: B5578508
M. Wt: 348.8 g/mol
InChI Key: LYCZEZJZXSLSIZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxybenzyl)-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.1353036 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit anti-inflammatory and analgesic properties. Among them, certain derivatives showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Discovery of Potent Selective Inhibitors

The discovery of avanafil, a novel pyrimidine-5-carboxamide derivative, highlights the identification of potent and highly selective phosphodiesterase 5 inhibitors. These compounds, including avanafil, demonstrate significant relaxant effects on isolated rabbit cavernosum and high isozyme selectivity (Sakamoto et al., 2014).

Antimicrobial and Antitumor Activities

The synthesis of specific pyrimidine-annelated heterocycles, such as pyrrolo[3,2-d]pyrimidines, and their subsequent conversion to methoxy derivatives, has been explored. These compounds were synthesized with high yields and demonstrated potential biological activities (Majumdar, Das, & Jana, 1998). Furthermore, certain pyrimido[2,3-d]pyrimidine derivatives have shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating significant antitumor activity against specific cancer models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Photo-responsive Polymers

The development of cationic polymers that can switch to a zwitterionic form upon irradiation has significant implications for DNA condensation and release, as well as modifying antibacterial activity. Such polymers demonstrate the ability to switch from antibacterial to non-toxic character under light irradiation, offering innovative approaches for drug delivery and microbial control (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

Solid-Phase Synthesis Techniques

Advances in solid-phase synthetic methods for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, showcase innovative approaches to compound library creation. These methodologies facilitate the synthesis of diverse bioactive molecules with potential therapeutic applications (Heo & Jeon, 2017).

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylamino)-N,4-dimethylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-11-14(9-19-17(20-11)21(2)3)16(23)22(4)10-12-8-13(18)6-7-15(12)24-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCZEZJZXSLSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N(C)CC2=C(C=CC(=C2)Cl)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.